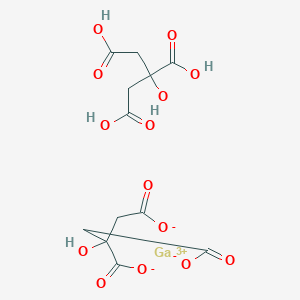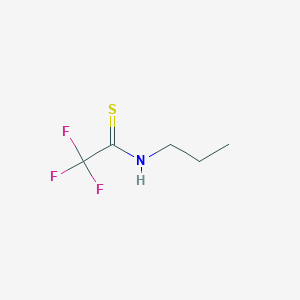
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex compound that combines gallium with citric acid. Citric acid, also known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid commonly found in citrus fruits. Gallium is a metal known for its unique properties, including its ability to remain in a liquid state near room temperature. The combination of these two components results in a compound with interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gallium;2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of gallium salts with citric acid. One common method is to dissolve gallium nitrate in water and then add citric acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The resulting solution is then evaporated to obtain the solid compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade gallium salts and citric acid. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and purity. The final product is typically obtained through crystallization or precipitation methods.
Chemical Reactions Analysis
Types of Reactions
Gallium;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxide and other by-products.
Reduction: Reduction reactions can convert the gallium ion back to its metallic state.
Substitution: The carboxylate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the carboxylate groups, depending on the desired product.
Major Products Formed
Oxidation: Gallium oxide and other oxidized species.
Reduction: Metallic gallium.
Substitution: Various substituted carboxylate derivatives.
Scientific Research Applications
Gallium;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with cellular metabolism.
Industry: Used in the production of specialized materials and as a component in certain types of batteries.
Mechanism of Action
The mechanism by which gallium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aconitase, interfering with the Krebs cycle and cellular respiration.
Metal Ion Interference: Gallium ions can replace other metal ions in biological systems, disrupting normal cellular functions.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly found in citrus fruits.
Tricarballylic Acid: Propane-1,2,3-tricarboxylic acid, an inhibitor of aconitase.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, an isomer of citric acid.
Uniqueness
Gallium;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of gallium, which imparts distinct chemical and biological properties. Unlike other tricarboxylic acids, this compound can interfere with metal ion-dependent processes, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H13GaO14 |
|---|---|
Molecular Weight |
450.95 g/mol |
IUPAC Name |
gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H8O7.Ga/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChI Key |
YILZORZCGMPVTF-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
methyl}propanedinitrile](/img/structure/B14799947.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
